BK Channel Activation: Lower Efficacy vs. LCA
In a direct head-to-head comparison using a patch-clamp assay on BK channels (pore-forming cbv1+β1 subunits), allolithocholic acid (5α-cholanic acid-3α-ol) demonstrated significantly lower efficacy than lithocholic acid (LCA; 5β-cholanic acid-3α-ol). Both compounds had a similar EC50 (~45 μM), but their maximal effect differed markedly [1].
| Evidence Dimension | BK Channel Activation (Increase in NPo over baseline) |
|---|---|
| Target Compound Data | 40% increase in NPo at maximal concentration |
| Comparator Or Baseline | Lithocholic acid (LCA) - 180% increase in NPo at maximal concentration |
| Quantified Difference | Allo-LCA is 4.5-fold less efficacious than LCA in potentiating BK channel activity. |
| Conditions | Xenopus oocytes expressing rat BK channel (cbv1+β1 subunits); patch-clamp electrophysiology. |
Why This Matters
For researchers studying vascular tone or bile acid-mediated vasodilation, this data demonstrates that allo-LCA is a weak partial agonist at this target compared to LCA, preventing erroneous extrapolation of LCA's potent vasodilatory effects to allo-LCA.
- [1] Bukiya, A. N., McMillan, J., Parrill, A. L., & Dopico, A. M. (2008). Structural determinants of monohydroxylated bile acids to activate beta 1 subunit-containing BK channels. Journal of Lipid Research, 49(11), 2441-2451. View Source
